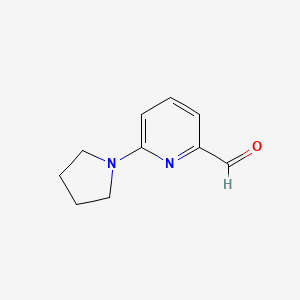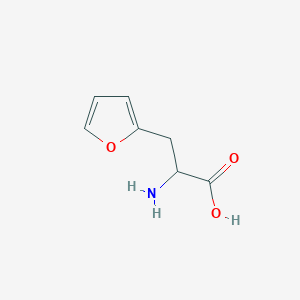
2-Amino-3-(furan-2-yl)propanoic acid
Vue d'ensemble
Description
2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Amino-3-(furan-2-yl)propanoic acids, particularly those with a furan or thiophene nucleus, are synthesized through reduction processes involving zinc dust and formic acid. This method avoids the unfavorable hydrogenolysis of bromine on the thiophene nucleus, making it efficient for creating racemic 2-amino-3-(heteroaryl)propanoic acids (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Additionally, these compounds can undergo N-formylation to yield 2-(formylamino)-3-(heteroaryl)propanoic acids with significant yields (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).
Biological Activities and Applications
A novel furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, isolated from an endophytic fungus shows potent antifungal and medium antibacterial activities, suggesting its potential in developing new antimicrobial agents (Yang, Wang, Kang, & Ma, 2018).
Antimicrobial and Antifungal Properties
Compounds derived from 3-(furan-2-yl)propanoic acids demonstrate significant antimicrobial activities, particularly against yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).
Inhibition of Root Growth
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from 2-amino-3-(furan-2-yl)propanoic acids, exhibit potent root growth-inhibitory activity, indicating potential use in agricultural applications (Kitagawa & Asada, 2005).
Biocatalysis and Green Chemistry
Pseudomonas cepacia lipase is effective in catalyzing esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester, demonstrating its utility in green chemistry applications (Vidya & Chadha, 2010).
Mécanisme D'action
Target of Action
2-Amino-3-(furan-2-yl)propanoic acid is an alanine derivative .
Mode of Action
Biochemical Pathways
It is suggested that the compound may impact hormone secretion and energy metabolism pathways. The downstream effects of these pathways are yet to be determined.
Result of Action
It is suggested that the compound may have potential as an ergogenic supplement, influencing the secretion of anabolic hormones, providing alternative fuel sources during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




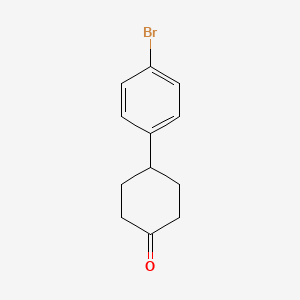
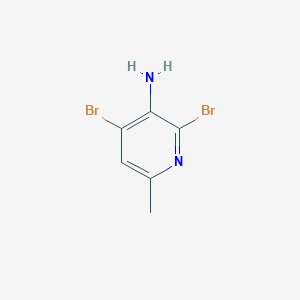
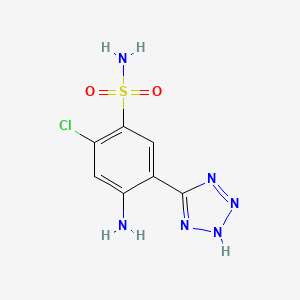
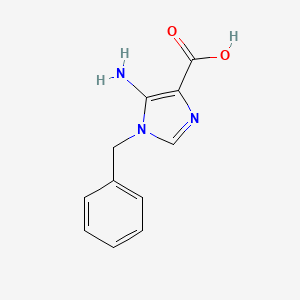
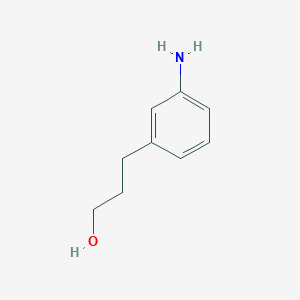
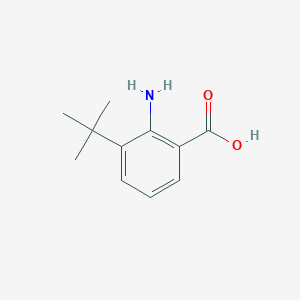

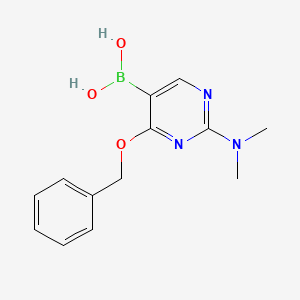
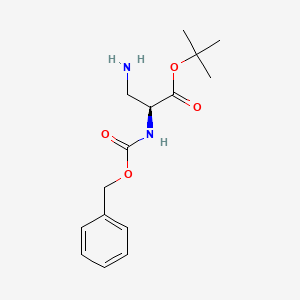
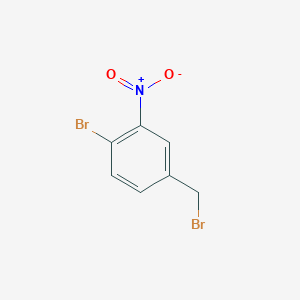
![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)
